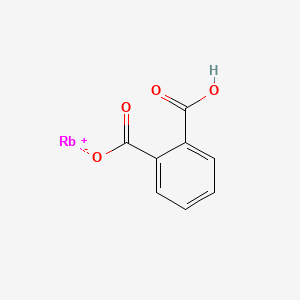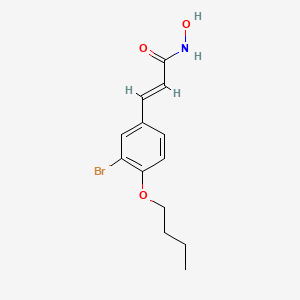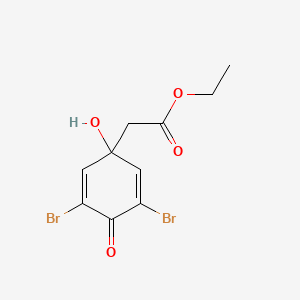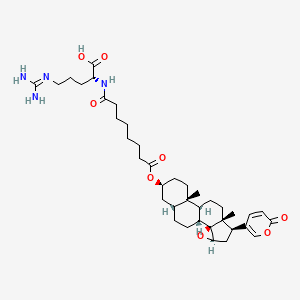
Resibufotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resibufotoxin is a potent bufadienolide compound found in the skin secretions of certain toad species, particularly those belonging to the genus Bufo . This compound is known for its cardiotoxic properties and has been studied for its potential therapeutic applications, particularly in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of resibufotoxin involves several steps, starting from simpler steroidal precursors. The key steps include the formation of the bufadienolide core structure, followed by specific functional group modifications to achieve the desired bioactivity . Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the bufadienolide ring system .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the parotid glands of toads, remains a viable method. This involves the careful collection and purification of the toxin from toad secretions, followed by further refinement to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Resibufotoxin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different bioactivities .
Scientific Research Applications
Mechanism of Action
Resibufotoxin exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac muscle contraction, which is the basis for its cardiotonic effects . The molecular targets include the sodium-potassium ATPase enzyme and associated ion channels .
Comparison with Similar Compounds
Similar Compounds
- Bufalin
- Bufotenine
- Bufotalin
- Cinobufagin
- Marinobufagin
Uniqueness
Resibufotoxin is unique among bufadienolides due to its specific structural features and potent bioactivity. Compared to other similar compounds, this compound has a distinct balance of cardiotoxic and therapeutic properties, making it a valuable compound for both research and potential therapeutic applications .
Properties
CAS No. |
35455-32-4 |
|---|---|
Molecular Formula |
C38H56N4O8 |
Molecular Weight |
696.9 g/mol |
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[8-[[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C38H56N4O8/c1-36-17-15-25(49-33(45)10-6-4-3-5-9-31(43)42-29(34(46)47)8-7-19-41-35(39)40)20-24(36)12-13-27-26(36)16-18-37(2)28(21-30-38(27,37)50-30)23-11-14-32(44)48-22-23/h11,14,22,24-30H,3-10,12-13,15-21H2,1-2H3,(H,42,43)(H,46,47)(H4,39,40,41)/t24-,25+,26+,27-,28-,29-,30-,36+,37-,38-/m1/s1 |
InChI Key |
PRMSQJQRXAFMHG-IXUIALERSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


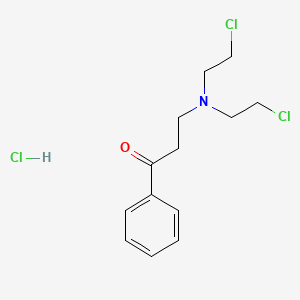
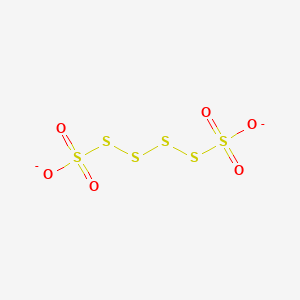
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)

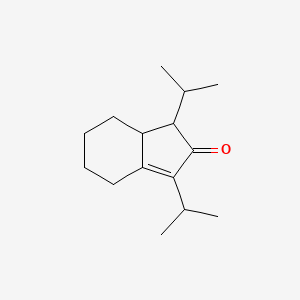
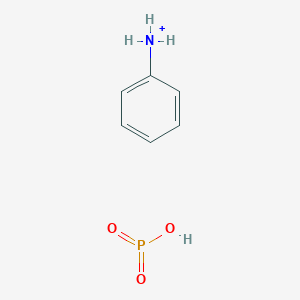
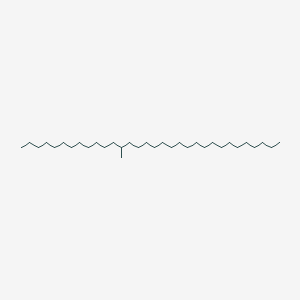

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
